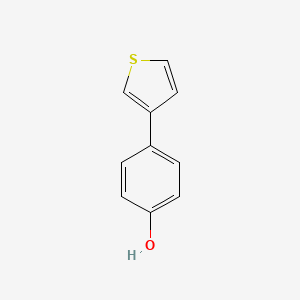

4-(Thiophen-3-yl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVHLBAYRTYKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399661 | |

| Record name | 4-(Thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-67-7 | |

| Record name | 4-(Thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Thiophen-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Thiophen-3-yl)phenol via Suzuki Coupling

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(Thiophen-3-yl)phenol, a valuable biaryl compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses critical parameters that influence reaction efficiency and product yield. The guide emphasizes practical insights and evidence-based recommendations to ensure reproducible and scalable synthesis.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures, which consist of two aromatic rings linked by a single bond, are prevalent motifs in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[2] The this compound scaffold, in particular, combines a phenol ring, a common pharmacophore, with a thiophene moiety. The thiophene ring often serves as a bioisostere for a phenyl ring, potentially enhancing metabolic stability and pharmacokinetic properties in drug candidates.[3][4] The Suzuki-Miyaura coupling reaction stands as a powerful and versatile method for the construction of such carbon-carbon bonds, lauded for its broad functional group tolerance and operational simplicity.[1][5] This guide will provide a detailed exploration of its application in the synthesis of this compound.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, thiophene-3-boronic acid) and an organohalide (a 4-halophenol derivative).[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

A base is crucial for the reaction to proceed, as it activates the boronic acid, facilitating the transmetalation step.[1][7] The choice of palladium catalyst, ligand, solvent, and base are all critical parameters that significantly impact the reaction's success.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection and Preparation: The Foundation of Success

The Boronic Acid Component: Thiophene-3-boronic Acid

Thiophene-3-boronic acid is a key reagent in this synthesis.[3] It can be prepared through several methods, most commonly via lithium-halogen exchange of 3-bromothiophene followed by quenching with a trialkyl borate, or through a palladium-catalyzed borylation of 3-halothiophenes.[8] It is commercially available but can be prone to decomposition, particularly protodeboronation, under certain conditions.[9]

Key Considerations for Thiophene-3-boronic Acid:

-

Purity: Use of high-purity thiophene-3-boronic acid is recommended to avoid side reactions.

-

Stability: Due to its instability, it is advisable to use it fresh or store it under anhydrous conditions at low temperatures.[8]

-

Alternatives: Thiophene-3-boronic acid pinacol ester is a more stable alternative that can be used in the coupling reaction.[10]

The Halophenol Component: Choosing the Right Partner

The choice of the 4-halophenol coupling partner is critical. The reactivity of the halide follows the general trend: I > Br > Cl. While 4-iodophenol is the most reactive, 4-bromophenol often provides a good balance of reactivity and cost-effectiveness. The use of 4-chlorophenol is also possible but typically requires more active catalyst systems.[11]

The Phenolic Hydroxyl Group - To Protect or Not to Protect?

The free hydroxyl group of the phenol can potentially interfere with the catalytic cycle.[12] While direct coupling of unprotected halophenols is possible, especially with heterogeneous catalysts in aqueous media, protection of the hydroxyl group is often employed to improve yields and simplify purification.[13]

| Protecting Group | Introduction Method | Deprotection Conditions | Key Advantages/Disadvantages |

| Methyl Ether (Me) | Williamson ether synthesis (e.g., CH₃I, K₂CO₃) | Strong acid (e.g., HBr, BBr₃) | Stable to many reaction conditions but requires harsh deprotection. |

| Benzyl Ether (Bn) | Williamson ether synthesis (e.g., BnBr, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Mild deprotection, but not compatible with reducible functional groups.[14] |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Easily introduced and removed under mild conditions. |

Optimizing the Reaction Conditions: A Multi-parameter Approach

The success of the Suzuki coupling hinges on the careful selection of several interdependent parameters.

The Catalyst System: Palladium Source and Ligand

The choice of palladium source and ligand is paramount for achieving high catalytic activity. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially with less reactive substrates.[3]

-

Palladium Precatalysts: Palladium(II) sources like palladium acetate (Pd(OAc)₂) are commonly used and are reduced in situ to the active Pd(0) species.[9] Preformed Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also widely employed.[15]

-

Ligands: Bulky, electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination.[1] Ligands such as SPhos and XPhos have demonstrated high efficacy in the coupling of heteroaryl boronic acids.[3][16] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1]

The Base: The Activator of the Boronic Acid

The base plays a multifaceted role in the Suzuki coupling, including the formation of the active palladium complex and the boronate species required for transmetalation.[1]

| Base | Strength | Solubility | Common Applications |

| Potassium Carbonate (K₂CO₃) | Moderate | Soluble in water | A versatile and commonly used base, often in aqueous solvent mixtures.[17] |

| Potassium Phosphate (K₃PO₄) | Strong | Soluble in water | Often used for challenging couplings and with less reactive substrates.[11] |

| Cesium Carbonate (Cs₂CO₃) | Strong | Soluble in water | Highly effective, particularly in couplings involving sterically hindered substrates. |

| Sodium Hydroxide (NaOH) | Strong | Soluble in water | A strong and inexpensive base, often used in aqueous media.[18] |

The Solvent: The Reaction Medium

The choice of solvent is critical for solubilizing the reactants and catalyst, and can significantly influence the reaction rate and outcome.[9] The Suzuki coupling is notable for its compatibility with a wide range of solvents, including biphasic systems.[1]

-

Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used organic solvents.[9]

-

Aqueous Mixtures: The addition of water to the organic solvent is often beneficial as it helps to dissolve the inorganic base and can accelerate the reaction.[9][18]

Experimental Protocol: A Step-by-Step Guide

The following is a general, representative protocol for the synthesis of this compound via a protected intermediate. Note: This protocol should be adapted and optimized for specific substrates and scales.

Caption: A general experimental workflow for the synthesis of this compound.

Materials and Equipment

-

Protected 4-halophenol (e.g., 1-bromo-4-methoxybenzene)

-

Thiophene-3-boronic acid or its pinacol ester

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, THF/water mixture)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Detailed Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the protected 4-halophenol (1.0 equiv), thiophene-3-boronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (2.0-3.0 equiv).[3][4]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[19]

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3][4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel to afford the protected this compound.

-

Deprotection: Subject the purified intermediate to the appropriate deprotection conditions to yield the final product, this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Purification and Characterization

The final product, this compound, is typically a solid at room temperature. Purification is most commonly achieved by column chromatography on silica gel, followed by recrystallization if necessary. For phenols, purification can sometimes be achieved through extraction with an aqueous base, followed by acidification and extraction into an organic solvent.[20]

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Safety Considerations

The Suzuki-Miyaura coupling reaction, while generally robust, involves potentially hazardous materials and conditions. It is essential to conduct a thorough safety assessment before beginning any experimental work.

-

Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood. Organoboronic acids and their derivatives can also be irritants.

-

Solvents: Many of the organic solvents used are flammable and have associated health risks.

-

Reaction Conditions: The reaction is often run at elevated temperatures, and care should be taken to avoid pressure buildup. Some Suzuki-Miyaura reactions have been reported to be exothermic, and the potential for a thermal runaway should be considered, especially on a larger scale.[21][22][23]

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the catalyst and potential side reactions.[19]

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the appropriate starting materials, catalyst system, base, and solvent, high yields of the desired product can be achieved. The continued development of more active and stable catalysts will likely further expand the scope and utility of this important transformation in the synthesis of complex biaryl compounds for applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China.

- Wikipedia. (2024). Suzuki reaction.

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- ResearchGate. (n.d.). Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a.

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

- American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

- ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- American Chemical Society. (n.d.). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters.

- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....

- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.

- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.

- Benchchem. (n.d.). Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions.

- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.

- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.

- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid.

- ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.

- Chemistry LibreTexts. (2024). Suzuki–Miyaura Coupling.

- ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.

- RSC Publishing. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.

- Wikipedia. (n.d.). Protecting group.

- Myers, A. (2014). The Suzuki Reaction.

- Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.

- ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.

- Thieme. (2011). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation.

- Harvard University. (n.d.). The Suzuki Reaction.

- National Institutes of Health. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.

- Google Patents. (n.d.). Purification of phenol.

- National Institutes of Health. (n.d.). Extraction, Purification, and Characterization of Olive (Olea europaea L., cv. Chemlal) Polyphenol Oxidase.

- National Center for Biotechnology Information. (n.d.). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Thiophene-3-boronic Acid | CAS 7320-34-5 | Properties, Applications & Supplier China [quinoline-thiophene.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. learninglink.oup.com [learninglink.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protecting group - Wikipedia [en.wikipedia.org]

- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]

- 20. US2744144A - Purification of phenol - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Spectroscopic characterization of 4-(Thiophen-3-yl)phenol

A-Z Spectroscopic Guide to 4-(Thiophen-3-yl)phenol

Abstract: This in-depth technical guide serves as a comprehensive resource for the spectroscopic characterization of this compound, a molecule with significant applications in the fields of drug development and materials science. The guide provides a thorough examination of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). It is designed to equip researchers, scientists, and professionals in drug development with the necessary protocols, data interpretation, and expert insights for the complete structural elucidation of this heterocyclic compound.

Unveiling the Molecular Identity of this compound

This compound is a bifunctional organic molecule that incorporates a phenol ring connected to a thiophene ring at the third position.[1][2][3] This distinct arrangement of an electron-rich thiophene ring and a phenolic hydroxyl group gives rise to unique electronic and structural characteristics. These properties make it a valuable precursor in the creation of pharmaceuticals and organic electronic materials. The thiophene component is a recognized bioisostere for the benzene ring in drug design, which can enhance pharmacokinetic properties. The phenolic hydroxyl group offers a reactive site for additional chemical modifications and can form hydrogen bonds, which affects the molecule's solubility and interactions with biological systems.

For any application, the precise confirmation of the structure and an accurate assessment of purity are essential. Spectroscopic techniques offer a non-invasive and highly informative approach to achieve these goals. This guide provides a detailed walkthrough of the application of essential spectroscopic methods to ensure a clear and accurate characterization of this compound.

Visualizing the Core Structure: this compound

Caption: Molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the leading technique for the detailed structural analysis of organic molecules in a solution. It provides precise information about the chemical environment of individual atoms, particularly ¹H and ¹³C.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR (¹H NMR) reveals the number of distinct proton types, their electronic surroundings, and their spatial relationships with other protons.

Step-by-Step Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often favored for its ability to dissolve the compound effectively and for allowing the observation of the phenolic -OH proton.

-

Instrument Configuration:

-

Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve better signal separation.

-

Temperature: Maintain a constant temperature of 298 K (25 °C).

-

Pulse Sequence: Employ a standard single-pulse experiment (e.g., zg30).

-

Number of Scans: Typically, 16-32 scans are adequate.

-

Reference Standard: Use Tetramethylsilane (TMS) as a reference, setting its signal to 0.00 ppm.

-

-

Data Acquisition and Processing: Collect the Free Induction Decay (FID) and process the data using specialized software. This includes performing a Fourier transform, followed by phase and baseline corrections, and integration of the signals.

Anticipated ¹H NMR Spectral Data and Analysis:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenolic -OH | ~9.5 (in DMSO-d₆) | Broad Singlet | - | 1H |

| Thiophene H2' | ~7.5-7.6 | Doublet of doublets | J ≈ 1.2, 2.9 | 1H |

| Thiophene H5' | ~7.4-7.5 | Doublet of doublets | J ≈ 2.9, 5.0 | 1H |

| Thiophene H4' | ~7.3-7.4 | Doublet of doublets | J ≈ 1.2, 5.0 | 1H |

| Phenol H2, H6 | ~7.4-7.5 | Doublet | J ≈ 8.5 | 2H |

| Phenol H3, H5 | ~6.8-6.9 | Doublet | J ≈ 8.5 | 2H |

Note: The provided chemical shifts are estimations and may change depending on the solvent and concentration used.

Decoding the Spectral Features:

-

The downfield chemical shift of the phenolic -OH proton is a result of its acidic character and hydrogen bonding with the DMSO-d₆ solvent.

-

The protons on the phenol ring show up as two separate doublets, which is a classic sign of a 1,4-disubstituted benzene ring. The protons located ortho to the hydroxyl group (H3, H5) are more shielded than those ortho to the thiophene ring (H2, H6).

-

The thiophene protons display a more intricate splitting pattern due to both ortho and meta couplings.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides valuable information about the various carbon environments within the molecule.

Step-by-Step Experimental Protocol:

-

Sample Preparation: The same sample from the ¹H NMR analysis can be used, but a higher concentration (20-50 mg) may be necessary to obtain a strong signal-to-noise ratio in a timely manner.

-

Instrument Configuration:

-

Spectrometer: A 400 MHz instrument (corresponding to a ¹³C frequency of about 100 MHz).

-

Pulse Sequence: A standard proton-decoupled experiment is typically used.

-

-

Data Acquisition and Processing: The process is similar to that of ¹H NMR.

Anticipated ¹³C NMR Spectral Data and Analysis:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenolic C1-OH | ~155-158 |

| Thiophene C3' | ~138-140 |

| Phenolic C4 | ~128-130 |

| Thiophene C2' | ~126-128 |

| Phenolic C2, C6 | ~125-127 |

| Thiophene C5' | ~122-124 |

| Thiophene C4' | ~120-122 |

| Phenolic C3, C5 | ~115-117 |

Note: These chemical shifts are approximate values.

Systematic Workflow for NMR Analysis

Caption: A streamlined workflow for NMR-based structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy examines the vibrational modes of a molecule. Different functional groups absorb infrared radiation at distinct frequencies, creating a unique "fingerprint" for the molecule.[4][5]

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Solid-State (KBr Pellet): Mix a small quantity of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal for a quicker and simpler analysis.

-

-

Instrument Configuration:

-

Spectrometer: A standard FT-IR spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans.

-

-

Data Acquisition: Record the spectrum and identify the main absorption bands.

Anticipated FT-IR Spectral Data and Analysis:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C stretch (aromatic rings) | 1450-1600 | Medium to Strong |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-S stretch (thiophene) | 600-800 | Weak to Medium |

| C-H out-of-plane bending | 800-900 | Strong |

Interpreting the Vibrational Data:

-

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding in the solid state.

-

The multiple bands observed in the 1450-1600 cm⁻¹ range are indicative of the C=C stretching vibrations in both the phenyl and thiophene rings.

-

A strong C-O stretching band is a key indicator of the presence of a phenolic group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions in a molecule. Conjugated systems, such as this compound, have distinctive absorption bands.[6][7][8][9][10]

Step-by-Step Experimental Protocol:

-

Sample Preparation: Create a dilute solution of the compound in a UV-transparent solvent like ethanol, methanol, or acetonitrile, with a typical concentration range of 10⁻⁵ to 10⁻⁶ M.

-

Instrument Configuration:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Blank: Use the pure solvent as a reference.

-

-

Data Acquisition: Record the absorbance spectrum and determine the wavelength of maximum absorbance (λmax).

Anticipated UV-Vis Spectral Data and Analysis:

This compound is predicted to have strong absorption bands in the UV region, which are caused by π → π* transitions within the conjugated system of the phenol and thiophene rings. The exact λmax will vary with the solvent but is generally expected to be in the 250-290 nm range. The phenolic hydroxyl group can affect the spectrum, and changes in pH may lead to a bathochromic (red) shift due to the formation of the phenoxide ion.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a highly effective analytical technique for establishing the molecular weight of a compound and can also provide structural information through its fragmentation patterns.[11][12][13][14]

Step-by-Step Experimental Protocol:

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Anticipated Mass Spectrum and Analysis:

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): The molecular weight is the most crucial piece of information. For this compound (C₁₀H₈OS), the precise monoisotopic mass is about 176.03 g/mol .[1][2] A high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition. In positive ion mode, a peak at an m/z of 177.03 ([M+H]⁺) is likely to be observed, while in negative ion mode, a peak at an m/z of 175.02 ([M-H]⁻) is expected.[1]

-

Isotopic Pattern: The presence of sulfur (with its ³⁴S isotope) will produce a characteristic [M+2] peak that is about 4.5% as abundant as the molecular ion peak.

-

Fragmentation: The fragmentation patterns can offer additional structural details. Common fragmentation pathways may include the loss of CO or the breaking of the bond between the two rings.

A Holistic Approach to Spectroscopic Analysis

Caption: An integrated strategy for structural confirmation.

Concluding Remarks

The spectroscopic characterization of this compound is best achieved through a multi-faceted approach. NMR spectroscopy provides a definitive map of atomic connectivity, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy sheds light on the electronic properties, and mass spectrometry verifies the molecular weight and elemental composition. The combination of these techniques delivers a comprehensive and unambiguous structural confirmation, a vital step in any research or development involving this versatile compound. This guide offers the essential protocols and expected results to support scientists in this analytical process.

References

- Vertex AI Search. (n.d.). Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives.

- PubChem. (n.d.). This compound (C10H8OS).

- Royal Society of Chemistry. (2013). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives.

- ResearchGate. (n.d.). UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th,...

- Journal of the Chemical Society of Japan. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives.

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from

- Supporting Information. (n.d.).

- ChemicalBook. (n.d.). 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR spectrum.

- ResearchGate. (n.d.). Synthesis and Characterization of Thiophen-3-yl Acetic Acid 4-Pyrrol-1-yl Phenyl Ester and its Conducting Polymers.

- Sigma-Aldrich. (n.d.). This compound 97 29886-67-7.

- ResearchGate. (n.d.). Synthesis and characterization of poly(thiophen‐3‐yl acetic acid 4‐pyrrol‐1‐yl phenyl ester‐co‐N‐methylpyrrole) and its application in an electrochromic device.

- PubChem. (n.d.). 4-[3-(3-Pyridyl)benzo[b]thiophen-6-yl]phenol.

- Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 3-Methyl-4-(methylthio)phenol(3120-74-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Methyl-4-(methylthio)phenol(3120-74-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-(Thiophen-3-yl)aniline 97 834884-74-1.

- Boron Molecular. (n.d.). Buy this compound.

- Sigma-Aldrich. (n.d.). This compound 97 29886-67-7.

- ChemicalBook. (n.d.). Thiophenol(108-98-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). Thiophenol(108-98-5) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-(Thiophen-3-yl)-but-1-yn-3-ol - Optional[MS (GC)] - Spectrum.

- National Institute of Standards and Technology. (n.d.). Thiophene - the NIST WebBook.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide.

- National Institute of Standards and Technology. (n.d.). Phenol - the NIST WebBook.

- ChemicalBook. (n.d.). 4-(Methylthio)phenol(1073-72-9)IR1.

- ACS Publications. (n.d.). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo.

- SpectraBase. (n.d.). Thiophenol - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation...

- YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.

- YouTube. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis.

- Publisso. (n.d.). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS.

- National Institute of Standards and Technology. (n.d.). Benzenethiol - the NIST WebBook.

- PubChem. (n.d.). 2-(thiophen-3-yl)phenol (C10H8OS).

Sources

- 1. PubChemLite - this compound (C10H8OS) [pubchemlite.lcsb.uni.lu]

- 2. 4-(噻吩-3-基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives [cjcu.jlu.edu.cn]

- 7. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. series.publisso.de [series.publisso.de]

- 14. Benzenethiol [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(Thiophen-3-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(Thiophen-3-yl)phenol (CAS 29886-67-7).[1][2] As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the anticipated chemical shifts, coupling constants, and signal multiplicities based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, this guide presents a validated, step-by-step protocol for the acquisition and processing of high-resolution NMR data, intended to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic compound that incorporates both a phenol and a 3-substituted thiophene moiety. This unique combination of electron-rich aromatic and heteroaromatic systems imparts a range of interesting electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Accurate structural elucidation is the cornerstone of any research and development endeavor, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide aims to provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, coupled with a robust experimental methodology to facilitate its empirical validation.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals corresponding to the phenolic, phenyl, and thiophenyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl group and the sulfur-containing heteroaromatic ring. The predicted data, assuming a standard deuterated solvent such as DMSO-d₆, are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-O (Phenolic) | 9.5 - 10.0 | broad singlet | - |

| H-2', H-6' (Phenyl) | 7.50 - 7.60 | doublet | ~8.5 |

| H-3', H-5' (Phenyl) | 6.80 - 6.90 | doublet | ~8.5 |

| H-2 (Thiophenyl) | 7.65 - 7.75 | dd | J ≈ 2.5, 1.5 |

| H-5 (Thiophenyl) | 7.55 - 7.65 | dd | J ≈ 5.0, 2.5 |

| H-4 (Thiophenyl) | 7.40 - 7.50 | dd | J ≈ 5.0, 1.5 |

Rationale for Predicted ¹H Chemical Shifts and Multiplicities

-

Phenolic Proton (H-O): The proton of the hydroxyl group is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent. It typically appears as a broad singlet in the downfield region of the spectrum.[3]

-

Phenyl Protons (H-2', H-6' and H-3', H-5'): The phenol ring exhibits a typical AA'BB' system. The protons ortho to the thiophene substituent (H-2', H-6') are deshielded relative to those ortho to the hydroxyl group (H-3', H-5'). The hydroxyl group is a strong electron-donating group, which increases the electron density at the ortho and para positions, causing an upfield shift for H-3' and H-5'. Both sets of protons will appear as doublets due to coupling with their adjacent protons.

-

Thiophenyl Protons (H-2, H-4, H-5): The protons on the thiophene ring are in a distinct electronic environment. H-2, being adjacent to the sulfur atom and the point of aromatic substitution, is expected to be the most deshielded of the thiophenyl protons. H-5 is also adjacent to the sulfur atom and will be deshielded. H-4 will be the most shielded of the three. Each of the thiophene protons will appear as a doublet of doublets (dd) due to coupling with the other two non-equivalent protons on the ring. The magnitude of the coupling constants is characteristic for thiophene systems.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, ten distinct signals are predicted, corresponding to the ten carbon atoms in the structure. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (C-OH) | 155 - 158 |

| C-4' (C-Thiophene) | 128 - 132 |

| C-2', C-6' | 127 - 130 |

| C-3', C-5' | 115 - 118 |

| C-3 (C-Phenyl) | 140 - 143 |

| C-2 | 125 - 128 |

| C-5 | 123 - 126 |

| C-4 | 120 - 123 |

Rationale for Predicted ¹³C Chemical Shifts

-

Phenolic Carbons: The carbon attached to the hydroxyl group (C-1') is significantly deshielded due to the electronegativity of the oxygen atom and will appear far downfield.[4][5] The carbons ortho (C-2', C-6') and para (C-4') to the hydroxyl group are shielded due to its electron-donating resonance effect, while the meta carbons (C-3', C-5') are less affected.[4][5] The carbon attached to the thiophene ring (C-4') will be deshielded compared to an unsubstituted benzene.

-

Thiophenyl Carbons: The carbon atoms of the thiophene ring resonate in the aromatic region.[6] The carbon atom attached to the phenyl ring (C-3) will be the most deshielded of the thiophene carbons. The chemical shifts of C-2, C-4, and C-5 are influenced by their position relative to the sulfur atom and the phenyl substituent.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential. The following methodology is recommended for a high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Ensure the chosen solvent completely dissolves the sample. DMSO-d₆ is often a good choice for phenols as it can help in observing the exchangeable hydroxyl proton.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition:

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Spectral Width: ~12-16 ppm.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: ~220-240 ppm.

-

Relaxation Delay: 2-5 seconds.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: For ¹H NMR, integrate the signals to determine the relative ratios of the protons. For both ¹H and ¹³C NMR, pick the peaks to determine their exact chemical shifts.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of this compound, a compound of significant interest in chemical and pharmaceutical research. The predicted spectral data, along with the rationale based on fundamental NMR principles and comparative analysis, offer a solid basis for the structural verification of this molecule. The included experimental protocols provide a standardized methodology for obtaining high-quality, reproducible NMR data. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, enabling them to confidently interpret their spectroscopic results and accelerate their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. Retrieved from [Link]

-

Beilstein Archives. (n.d.). Download. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

PubMed Central. (n.d.). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H8OS). Retrieved from [Link]

-

Phenol. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). Phenol, 4-(2-thienylmethyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubMed. (2010). Synthesis and characterization of tetraphenyl-21,23-dideazaporphyrin: the best evidence yet that porphyrins really are theannulenes of nature. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 4-amino-3-methyl-. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 3-hydroxy-2-(2'-thienyl)-4-oxo-4h-1- benzopyran (HTC) reagent and spectral characterization of tin(II). Retrieved from [Link]

-

Iraqi Journal of Science. (2023). Synthesis, Modification and Characterization of New Phenolic Resins linked to Tetrabromophthalimide. Retrieved from [Link]

Sources

- 1. This compound 97 29886-67-7 [sigmaaldrich.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. CAS 106584-13-8: 2-(2-thienyl) phenol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 4-(Thiophen-3-yl)phenol (CAS 29886-67-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Thiophen-3-yl)phenol (CAS 29886-67-7), a biphenyl-like compound containing a phenol and a thiophene ring. While this molecule holds potential interest in medicinal chemistry and materials science due to the established biological activities of its constituent moieties, publicly available experimental data is notably scarce. This guide synthesizes the available information, outlines well-established synthetic and analytical methodologies applicable to this class of compounds, and discusses potential biological activities based on structure-activity relationships of related molecules. The objective is to provide a foundational resource for researchers, highlighting both the known characteristics and the significant data gaps that present opportunities for future investigation.

Introduction

This compound is a heterocyclic aromatic compound with the empirical formula C10H8OS.[1][2] Its structure, featuring a phenol ring linked to a thiophene ring at the 3-position, makes it an intriguing candidate for investigation in drug discovery and materials science. Phenolic compounds are well-known for their antioxidant properties and diverse biological activities.[3][4] The thiophene ring is a key pharmacophore found in numerous FDA-approved drugs, contributing to a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[5]

The strategic combination of these two moieties in this compound suggests a potential for synergistic or unique biological activities. However, a thorough review of the scientific literature reveals a significant lack of specific experimental data for this compound. This guide aims to bridge this gap by providing a consolidated source of known information and outlining established experimental protocols that can be applied to characterize this compound.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. It is important to note that much of the data is predicted and awaits experimental verification.

| Property | Value | Source |

| CAS Number | 29886-67-7 | [1][2] |

| Molecular Formula | C10H8OS | [1][2] |

| Molecular Weight | 176.23 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 194-198 °C (lit.) | [1][2] |

| Predicted XlogP | 2.9 | [6] |

| Predicted Collision Cross Section ([M+H]+) | 134.2 Ų | [6] |

| Predicted Collision Cross Section ([M-H]-) | 140.7 Ų | [6] |

Synthesis and Characterization

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

A plausible and efficient route to synthesize this compound is via the Suzuki-Miyaura cross-coupling reaction between 3-bromothiophene and 4-hydroxyphenylboronic acid, or alternatively, 3-thienylboronic acid and 4-bromophenol.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromothiophene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Catalyst: Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki-Miyaura reactions.[7]

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates like K2CO3 are often effective and readily available.[7]

-

Solvent: A two-phase solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.[8]

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Analytical Characterization

Due to the lack of published experimental spectra for this compound, this section outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenol rings. The protons on the phenol ring will likely appear as two doublets in the aromatic region (around 6.8-7.5 ppm). The thiophene protons will also appear in the aromatic region, with chemical shifts and coupling constants characteristic of a 3-substituted thiophene. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. For comparison, the ¹H NMR spectrum of the related compound 4-(methylthio)phenol shows aromatic protons in the range of 6.78-7.22 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atoms of the aromatic rings will resonate in the typical downfield region for sp² hybridized carbons (approximately 115-160 ppm). The carbon attached to the hydroxyl group will be the most downfield shifted in the phenol ring. The chemical shifts for thiophene carbons typically range from 120-140 ppm.[10]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[8]

-

Aromatic C-H Stretch: Sharp peaks are anticipated in the 3000-3100 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to strong absorptions are expected in the 1450-1600 cm⁻¹ range, characteristic of the benzene and thiophene rings.

-

C-S Stretch: A weaker absorption associated with the C-S bond in the thiophene ring may be observed in the fingerprint region.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ is expected for the aryl C-O stretching vibration.

3.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 176. The fragmentation pattern would likely involve the loss of CO, and cleavage of the bond between the two rings, leading to fragments corresponding to the thiophene and phenol moieties. For comparison, the mass spectrum of phenol shows a prominent molecular ion peak and fragmentation involving the loss of a hydrogen atom and carbon monoxide.[11]

Potential Biological and Pharmacological Activity

While no specific biological activity studies have been published for this compound, its structural components suggest several areas of potential pharmacological relevance.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[3][4] The presence of the phenol moiety in this compound strongly suggests potential antioxidant activity. The thiophene ring may also influence this activity through its electronic effects on the phenol ring.

Experimental Protocol for Antioxidant Activity Assessment (DPPH Assay):

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution to each well containing the test compound or standard.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Figure 3: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This compound (CAS 29886-67-7) represents a molecule of interest at the intersection of phenolic and heterocyclic chemistry. While some fundamental physicochemical data is available, a significant void exists in the experimental characterization of this compound. This guide has provided a framework for its synthesis and analysis based on established chemical principles and has highlighted its potential for biological activity.

Future research should prioritize the following:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectral characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) are essential to provide a solid foundation for further studies.

-

In-depth Biological Evaluation: Comprehensive screening for antioxidant, anticancer, anti-inflammatory, and antimicrobial activities is warranted to explore the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of derivatives of this compound would provide valuable insights into the structural features required for specific biological activities.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and its derivatives in the fields of drug discovery and materials science.

References

-

PubChemLite. This compound (C10H8OS). [Link]

-

ResearchGate. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. [Link]

-

PLOS One. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. [Link]

-

NIH National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

- 1. 4-(噻吩-3-基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 29886-67-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H8OS) [pubchemlite.lcsb.uni.lu]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 9. 4-(Methylthio)phenol(1073-72-9) 1H NMR spectrum [chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity Analysis of 4-(Thiophen-3-yl)phenol

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the molecular integrity of every component is paramount. Advanced intermediates, such as 4-(Thiophen-3-yl)phenol, represent critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even trace-level impurities—be they residual starting materials, side-products, isomers, or degradants—can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product.

This guide provides a comprehensive, field-proven framework for the rigorous purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals who demand not just a method, but a complete analytical strategy. We will delve into the causality behind our methodological choices, establishing a self-validating system that ensures the generation of reliable, reproducible, and defensible data. Our approach is grounded in a multi-technique philosophy, championed by a primary validated chromatographic method and supported by orthogonal spectroscopic techniques for unequivocal structural confirmation.

Understanding the Analyte and Its Impurity Profile

This compound (MW: 176.23 g/mol ) is a bi-aryl compound featuring a phenolic ring linked to a thiophene moiety.[1] Its synthesis, commonly achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), is a robust but imperfect process. A deep understanding of the synthetic route is the first pillar of designing a specific and effective analytical method.

Potential Sources of Impurities:

-

Process-Related Impurities (Starting Materials & Reagents):

-

Unreacted 3-substituted thiophene (e.g., 3-bromothiophene, thiophene-3-boronic acid).

-

Unreacted 4-substituted phenol (e.g., 4-bromophenol, 4-hydroxyphenylboronic acid).

-

Residual palladium catalyst and ligands.

-

Inorganic salts from work-up procedures.

-

-

Side-Products (Reaction-Derived Impurities):

-

Homocoupling Products: Formation of Biphenyl-4,4'-diol from the coupling of two phenol moieties or 3,3'-bithiophene from the coupling of two thiophene moieties.

-

Positional Isomers: The use of impure starting materials or non-selective reaction conditions can lead to the formation of isomers, most notably 4-(Thiophen-2-yl)phenol.

-

Dehalogenation/Protodeborylation Products: Simple phenol or thiophene resulting from the loss of the reactive group before coupling.

-

-

Degradation-Related Impurities:

This predictive impurity profiling is crucial; it informs the selection of analytical techniques with the necessary specificity and resolving power to separate the target analyte from its most likely contaminants.

The Core of Quantitative Analysis: Reversed-Phase HPLC

For a non-volatile, UV-active molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the undisputed primary technique for purity assessment and quantification.[3][4] Its high resolving power is essential for separating structurally similar impurities from the main component.

Causality of Method Design:

-

Reversed-Phase Chromatography: The analyte is moderately polar. A nonpolar stationary phase (like C18) with a polar mobile phase provides the ideal mechanism for retention and separation based on hydrophobicity. This allows for the effective separation of the main peak from both more polar (e.g., inorganic salts, some starting materials) and less polar (e.g., homocoupled byproducts) impurities.

-

Gradient Elution: The potential impurities span a wide range of polarities. An isocratic method might either fail to retain early-eluting impurities or take an excessively long time to elute late-eluting ones. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent, ensures the sharp elution of all components within a reasonable timeframe, enhancing both resolution and sensitivity.[5]

-

Acidified Mobile Phase: The phenolic hydroxyl group is weakly acidic. Suppressing its ionization by maintaining a low pH (e.g., with 0.1% formic or phosphoric acid) is critical.[6] This ensures a single, non-ionized state for the analyte, resulting in sharp, symmetrical peak shapes and reproducible retention times.

-

UV Detection: The conjugated aromatic system of this compound provides strong UV absorbance, making UV detection a simple, robust, and sensitive choice for quantification. A full UV scan should be performed to determine the optimal wavelength for detection (typically around 230-260 nm) that provides a good response for both the API and key impurities.[7]

Experimental Protocol: HPLC Purity Determination

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm | Industry-standard for robust separation of aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape control; water is the weak solvent. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient Program | 0-2 min (30% B), 2-25 min (30% to 95% B), 25-30 min (95% B), 30.1-35 min (30% B) | Optimized to resolve early and late eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |

| Detection | DAD at 254 nm | Wavelength providing good absorbance for the analyte and related structures. |

| Injection Volume | 10 µL | Standard volume to avoid column overload. |

| Sample Prep. | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). | Ensures complete dissolution and compatibility with the mobile phase. |

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis of this compound.

Orthogonal and Confirmatory Techniques: A Multi-Pronged Approach

Relying on a single analytical technique is insufficient for comprehensive purity characterization. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a complete and trustworthy assessment.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Expertise & Causality: GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC (e.g., residual synthesis solvents).[8][9] The phenolic -OH group can cause peak tailing on standard GC columns. Therefore, derivatization (e.g., silylation with BSTFA) is often employed to block the active proton, increasing volatility and improving chromatographic performance. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR (¹H and ¹³C) is unparalleled for structural elucidation. It provides an unequivocal confirmation of the this compound structure.[10] The proton NMR spectrum is particularly useful for identifying and quantifying isomers; the coupling patterns of the thiophene protons for a 2-substituted versus a 3-substituted ring are distinctly different. Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity of the material against a certified internal standard, providing a result orthogonal to HPLC's area percent purity.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expertise & Causality: FT-IR is a rapid and non-destructive technique used for identity confirmation.[11][12] The spectrum will show characteristic absorption bands confirming the presence of key functional groups: a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and vibrations associated with the thiophene ring.[11][13][14] While not a quantitative purity tool, it serves as an excellent first-pass identity check and can reveal gross contamination if unexpected functional groups are present.

The Foundation of Trust: Method Validation (ICH Q2(R1))

For its intended use in pharmaceutical development, the primary HPLC method must be formally validated to demonstrate its suitability. This process is the cornerstone of a self-validating system, ensuring the method is accurate, precise, and robust. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[15][16]

Key Validation Parameters and Acceptance Criteria:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. | Peak purity analysis (via DAD) shows no co-elution. Resolution between adjacent peaks > 1.5. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the nominal concentration. For impurities: LOQ to 120% of the impurity specification.[16] |

| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked analyte should be within 98.0% - 102.0%. |

| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |

| LOD / LOQ | The lowest concentration that can be reliably detected / quantified. | Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |

The recent revision, ICH Q2(R2), further expands on these principles, especially for spectroscopic and multivariate methods.[17][18]

Integrated Analytical Workflow

A robust purity analysis strategy integrates these techniques into a logical sequence. The workflow ensures that a sample is fully characterized, from initial identity confirmation to a final, validated purity value.

Caption: Integrated workflow for comprehensive purity analysis.

Conclusion

The purity analysis of this compound is not a monolithic task but a strategic integration of complementary analytical technologies. A validated reversed-phase HPLC method serves as the quantitative backbone, providing precise and accurate determination of the main component and its related impurities. This is authoritatively supported by spectroscopic techniques like NMR and FT-IR for unequivocal structural confirmation and identity, and GC-MS for the assessment of volatile components. By understanding the potential impurity profile and meticulously validating the primary analytical method according to global standards like ICH Q2(R1), scientists and drug developers can ensure the quality and integrity of this critical intermediate, thereby safeguarding the entire downstream manufacturing process.

References

-

Bichi, C., et al. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci, 57(1-2), 63-71. Available at: [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

Mierzwa-Hersztek, M., et al. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Journal of Elementology, 24(3). Available at: [Link]

-

Oliveira, R. N., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 21(3), 767-779. Available at: [Link]

-

Harrabi, S., et al. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 12, 737871. Available at: [Link]

-

Régimbal, J., et al. (2023). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. International Journal of Molecular Sciences, 24(21), 15894. Available at: [Link]

-

Wulandari, L., et al. (2021). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder. Pharmacy Education, 21, 1-6. Available at: [Link]

-

Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

-

Kluge, M., et al. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Analytical and Bioanalytical Chemistry, 389(5), 1565-1573. Available at: [Link]

-

ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

-

ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved from [Link]

-

ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H8OS). Retrieved from [Link]

-

PubChem. (n.d.). 4-[3-(3-Pyridyl)benzo[b]thiophen-6-yl]phenol. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly(thiophen‐3‐yl acetic acid 4‐pyrrol‐1‐yl phenyl ester‐co‐N‐methylpyrrole) and its application in an electrochromic device. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4,4'-Thiodiphenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

-

SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

-

MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

- Google Patents. (n.d.). US4754072A - Preparation of thiophenols from phenols.

-

ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... Retrieved from [Link]

- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.

-

PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-